Product packaging for Cyclopropylmethyl dihydrogen phosphate(Cat. No.:CAS No. 56599-14-5)

Cyclopropylmethyl dihydrogen phosphate

Cat. No.: B1218268
CAS No.: 56599-14-5
M. Wt: 152.09 g/mol
InChI Key: OXYVEFJTACOTDQ-UHFFFAOYSA-N
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Description

Historical Context and Seminal Contributions in Phosphate (B84403) Chemistry and Cyclopropane (B1198618) Derivatives

The study of organophosphorus compounds dates back to the 19th century, with early work focusing on the synthesis of compounds like tetraethyl pyrophosphate in 1854. chemsrc.comacs.org A significant expansion in the field occurred in the 1930s, largely driven by the work of Gerhard Schrader at the German company IG Farbenindustrie, which led to the development of numerous organophosphate compounds. chemsrc.comnih.gov The post-World War II era saw rapid development in the chemistry of organophosphorus compounds. acs.org Key advancements included the Perkow reaction, first described in 1952, for the synthesis of dialkylvinyl phosphate esters. nih.gov

The first synthesis of a cyclopropane derivative was achieved by William Henry Perkin in 1884. acs.org August Freund discovered cyclopropane itself in 1881 through an intramolecular Wurtz reaction of 1,3-dibromopropane (B121459) using sodium. plantaedb.comgoogle.com The unique bonding in cyclopropane, often described by the Walsh and Coulson-Moffitt models, imparts it with partial double-bond character, making it a subject of theoretical and practical interest. acs.org The development of various cyclopropanation methods, such as the Simmons-Smith reaction (1958) and those using diazo compounds, has been crucial for the incorporation of this strained ring into more complex molecules. acs.orggoogle.com

Significance of the Cyclopropylmethyl Moiety in Chemical Research

The cyclopropylmethyl group is a valuable structural motif in medicinal chemistry and organic synthesis. epo.orgresearchgate.net Its rigid, three-dimensional structure can provide conformational constraint to molecules, which can be advantageous in drug design. The cyclopropyl (B3062369) ring can act as an isosteric replacement for other groups, such as a gem-dimethyl group or an alkene, and can influence a molecule's metabolic stability and receptor binding affinity.

The presence of the cyclopropane ring adjacent to a reactive center, as in the cyclopropylmethyl system, can lead to interesting chemical transformations. For instance, the cyclopropylmethyl cation is known to undergo rapid rearrangement to the cyclobutyl and homoallylic cations. This reactivity has been a subject of significant study and has implications for the stability and synthetic utility of cyclopropylmethyl-containing compounds. The cyclopropylmethyl moiety has been incorporated into various pharmaceutical agents and is a key building block in the synthesis of numerous complex organic molecules.

Overview of Research Trajectories for Dihydrogen Phosphate Compounds

Dihydrogen phosphate compounds, both inorganic and organic, are central to numerous chemical and biological processes. Inorganic salts, such as sodium dihydrogen phosphate and potassium dihydrogen phosphate, are widely used as buffering agents to maintain stable pH conditions in laboratory experiments, including high-performance liquid chromatography (HPLC) and biochemical assays. They are also utilized in drug formulations to stabilize active ingredients and in electrolyte solutions.

Organic dihydrogen phosphates are crucial intermediates in the synthesis of more complex organophosphorus compounds, such as nucleotides and their analogs. The development of phosphorylating agents that can be readily introduced and subsequently removed under mild conditions has been a major focus of research in nucleic acid chemistry. The use of protecting groups on the phosphate moiety is a key strategy in these syntheses. Research in this area continues to explore new phosphorylating agents and methodologies to improve the efficiency and selectivity of phosphorylation reactions.

Chemical and Physical Properties of Cyclopropylmethyl Dihydrogen Phosphate

The fundamental properties of this compound are summarized in the following table.

PropertyValue
Molecular FormulaC4H9O4P
Molecular Weight152.086 g/mol
Density1.523 g/cm³
Boiling Point305.1°C at 760 mmHg
Flash Point138.3°C
Exact Mass152.024 g/mol
PSA76.57
LogP0.50570
Index of Refraction1.517
Data sourced from Chemsrc chemsrc.com

Synthesis and Research Applications of this compound

Synthesis of this compound

A documented method for the preparation of this compound involves a multi-step synthesis. The process begins with the conversion of commercial dibenzyl phosphonate (B1237965) to bis(benzyl) phosphorochloridate using N-chlorosuccinimide. This intermediate is then esterified with cyclopropanemethanol to yield dibenzyl cyclopropylmethyl phosphate. The final step is the hydrogenolysis of the dibenzyl ester, which removes the benzyl (B1604629) protecting groups to afford this compound. For its use in phosphorylation reactions, it is often converted to its pyridinium (B92312) salt immediately after preparation to ensure stability and reactivity. acs.org

Research Applications in Nucleoside Phosphorylation

This compound has been specifically investigated as a phosphorylating agent in the synthesis of nucleotides. It serves as an alternative to other reagents like hydracrylonitrile dihydrogen phosphate. The general strategy involves the reaction of this compound with a suitably protected nucleoside in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a solvent like dry pyridine. acs.org

The rationale for using the cyclopropylmethyl group as a blocking group in this context stems from the anticipated ease of its hydrolytic removal. However, research has shown that the hydrolysis of the cyclopropylmethyl group from the resulting phosphate esters can be complicated by rearrangement to the less reactive cyclobutyl esters. This has led to a focus on using it in a manner similar to Tener's method with 2-cyanoethyl groups, where it is the phosphorylating agent itself rather than a protecting group on a more complex phosphorylating agent. acs.org The compound has been used in the phosphorylation of various nucleosides, including uridine, adenosine, and guanosine, to produce the corresponding monophosphates (UMP, AMP, and GMP). acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O4P B1218268 Cyclopropylmethyl dihydrogen phosphate CAS No. 56599-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56599-14-5

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

IUPAC Name

cyclopropylmethyl dihydrogen phosphate

InChI

InChI=1S/C4H9O4P/c5-9(6,7)8-3-4-1-2-4/h4H,1-3H2,(H2,5,6,7)

InChI Key

OXYVEFJTACOTDQ-UHFFFAOYSA-N

SMILES

C1CC1COP(=O)(O)O

Canonical SMILES

C1CC1COP(=O)(O)O

Other CAS No.

56599-14-5

Synonyms

cyclopropylmethyl dihydrogen phosphate

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes to Cyclopropylmethyl Dihydrogen Phosphate (B84403)

The primary and most established method for the synthesis of cyclopropylmethyl dihydrogen phosphate involves the phosphorylation of its corresponding alcohol, cyclopropanemethanol.

Reaction of Cyclopropanemethanol with Dihydrogen Phosphate Equivalents

The reaction of cyclopropanemethanol with a suitable dihydrogen phosphate equivalent is a direct approach to forming the desired phosphate ester. A common method involves a multi-step sequence starting from commercially available materials. For instance, dibenzyl phosphonate (B1237965) can be converted to bis(benzyl) phosphorochloridate using N-chlorosuccinimide. This intermediate then reacts with cyclopropanemethanol to yield dibenzyl cyclopropylmethyl phosphate. Subsequent hydrogenolysis of the benzyl (B1604629) protecting groups, typically using a palladium catalyst, followed by treatment with pyridine, affords the pyridinium (B92312) salt of this compound. nih.gov This method offers a convenient alternative to other phosphorylation procedures. nih.gov

Another approach to phosphorylation involves the use of phosphorylating agents like phosphoryl chloride (POCl₃) or phosphoric acid in the presence of a coupling agent. The reactivity of cyclopropanemethanol's hydroxyl group allows for its nucleophilic attack on the phosphorus center, leading to the formation of the phosphate ester bond. The choice of phosphorylating agent and reaction conditions is crucial to control the extent of phosphorylation and minimize side reactions.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. While specific optimization studies for this exact compound are not extensively detailed in the public literature, general principles of phosphorylation reactions can be applied. Key parameters that are typically optimized include:

Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts. Lower temperatures are often favored to enhance selectivity and minimize the degradation of thermally sensitive reactants or products. For instance, in related preparations of cyclopropylmethyl halides, temperatures below 20°C are recommended. nih.gov

Solvent: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction mechanism. Anhydrous, aprotic solvents such as pyridine, dimethylformamide (DMF), or dichloromethane (B109758) are commonly used to prevent hydrolysis of the reactive phosphorylating agents. nih.gov

Stoichiometry of Reactants: The molar ratio of cyclopropanemethanol to the phosphorylating agent is a key factor. An excess of either reactant can lead to the formation of undesired byproducts, such as polyphosphorylated species or unreacted starting material.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion but short enough to prevent product degradation or side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential for determining the optimal reaction time.

A study on the synthesis of MOF-5, which also involves optimization of solvothermal reaction conditions, highlights the interplay between temperature and time, where higher temperatures required shorter reaction times to obtain the desired product. its.ac.id Similar principles would apply to the synthesis of this compound, where a systematic variation of these parameters would be necessary to establish the optimal conditions for high yield and purity.

Alternative Synthetic Pathways and Novel Approaches

Beyond the direct phosphorylation of cyclopropanemethanol, alternative strategies can be envisioned for the synthesis of this compound and its analogs. One such approach involves the use of a cyclopropylmethyl halide as a precursor. For example, cyclopropylmethyl bromide can be synthesized from cyclopropanemethanol by reacting it with a triarylphosphite and a bromine source. researchgate.net This halide could then potentially react with a phosphate salt, such as silver phosphate, in a nucleophilic substitution reaction to form the desired phosphate ester.

The development of novel phosphorylating agents also presents alternative pathways. Research into alternative phosphate protecting groups to the commonly used 2-cyanoethyl group, such as the 4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl group, showcases the ongoing efforts to develop new synthetic methodologies in phosphate chemistry that could be adapted for the synthesis of this compound. thieme.de

Furthermore, biocatalytic methods are emerging as a powerful tool for the synthesis of organophosphorus compounds. Engineered enzymes have been shown to catalyze the stereoselective synthesis of cyclopropylphosphonates, offering a green and efficient alternative to traditional chemical methods. nih.gov While not yet reported for this compound itself, this approach holds promise for future synthetic strategies.

Precursor Chemistry: Synthesis and Functionalization of Cyclopropanemethanol

The primary precursor for the most direct synthesis of this compound is cyclopropanemethanol. This colorless liquid is a versatile building block in organic synthesis. nih.govresearchgate.net

Synthesis of Cyclopropanemethanol: Several synthetic routes to cyclopropanemethanol have been established. One common laboratory-scale method is the reduction of cyclopropanecarboxylic acid or its esters using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov Another method involves the reduction of cyclopropyl (B3062369) ketone with sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov

Properties of Cyclopropanemethanol:

PropertyValueReference
Molecular FormulaC₄H₈O nih.gov
Molecular Weight72.11 g/mol researchgate.net
Boiling Point123-124 °C researchgate.net
Density0.890 g/mL researchgate.net
AppearanceColorless liquid nih.gov

Functionalization of Cyclopropanemethanol: Cyclopropanemethanol can be used to synthesize a variety of other important precursors and compounds. For example, it can be oxidized to produce cyclopropanecarbaldehyde. uni-hamburg.de It is also a key starting material for the synthesis of cyclopropylmethyl halides, such as cyclopropylmethyl chloride and cyclopropylmethyl bromide, through reaction with N-halosuccinimides and a dialkyl sulfide. nih.gov These halides are valuable intermediates for introducing the cyclopropylmethyl group into other molecules.

Advanced Spectroscopic and Structural Elucidation of Cyclopropylmethyl Dihydrogen Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For cyclopropylmethyl dihydrogen phosphate (B84403), a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments is employed for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of cyclopropylmethyl dihydrogen phosphate is expected to show distinct signals for the protons of the cyclopropyl (B3062369) ring and the methylene (B1212753) bridge.

The methylene protons adjacent to the phosphate group are expected to appear as a doublet due to coupling with the phosphorus nucleus. The chemical shift of these protons would be significantly downfield due to the electron-withdrawing effect of the phosphate moiety. The protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal couplings, appearing in the upfield region characteristic of cyclopropyl groups.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
CH₂ (methylene bridge)3.5 - 4.0Doublet of doubletsJ(H,H) ≈ 7, J(H,P) ≈ 8
CH (cyclopropyl)1.0 - 1.5Multiplet-
CH₂ (cyclopropyl)0.3 - 0.8Multiplet-

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the methylene bridge attached to the oxygen of the phosphate group is expected to be deshielded and appear at a lower field. The carbons of the cyclopropyl ring will resonate at a characteristically high field.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
CH₂ (methylene bridge)65 - 75
CH (cyclopropyl)10 - 20
CH₂ (cyclopropyl)5 - 15

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis

Phosphorus-31 (³¹P) NMR is a powerful technique for the direct observation of phosphorus atoms in a molecule. chemsrc.com For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is characteristic of a phosphate monoester. In the proton-coupled spectrum, this signal would be split into a triplet by the two adjacent methylene protons.

Predicted ³¹P NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity (Proton-Coupled) Predicted Coupling Constant (Hz)
³¹P0 - 5TripletJ(P,H) ≈ 8

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would confirm the connectivity between the methylene protons and the methine proton of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the cyclopropylmethyl moiety.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like phosphate esters. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary.

For this compound, ESI-MS in the negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻. The exact mass of this ion would be used to confirm the elemental composition of the compound. Further fragmentation of this ion (MS/MS) could be induced to provide additional structural information, such as the loss of the cyclopropylmethyl group.

Predicted ESI-MS Data for this compound:

Ion Predicted m/z
[M-H]⁻151.016
[M+Na-2H]⁻173.000

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₄H₉O₄P), HRMS can provide the exact mass of the molecular ion, which helps in confirming its chemical formula.

Research Findings: While specific experimental HRMS data for this compound is not readily available in the reviewed literature, we can predict its behavior based on well-established principles of mass spectrometry for organophosphates. nih.govnih.govresearchgate.net In negative ion mode ESI-HRMS, the compound is expected to be detected as the deprotonated molecule [M-H]⁻.

The fragmentation of organophosphate esters in a mass spectrometer is highly dependent on the ionization method and collision energy. nih.gov A common and diagnostic fragmentation pathway for dihydrogen phosphates is the neutral loss of phosphoric acid (H₃PO₄; 97.9769 Da). nih.govresearchgate.net Other potential fragmentation pathways include cleavage of the P-O and C-O bonds, leading to characteristic fragment ions. For example, cleavage of the P-O-C bond can result in the formation of a dihydrogen phosphate anion [H₂PO₄]⁻.

Below is a table of predicted HRMS data for this compound.

Table 1. Predicted High-Resolution Mass Spectrometry Data for this compound.
Ion FormulaIon TypeCalculated m/z (Da)Description
C₄H₈O₄P⁻[M-H]⁻151.0115Deprotonated molecular ion
H₂PO₄⁻[Fragment]⁻96.9696Resulting from cleavage of the O-CH₂ bond
C₄H₇⁻[M-H-H₃PO₄]⁻55.0553Fragment after neutral loss of phosphoric acid

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are invaluable for identifying functional groups and confirming the structure of a compound like this compound.

Research Findings: Specific experimental spectra for this compound are not available in the surveyed literature. However, the expected characteristic absorption and scattering bands can be inferred from data on analogous molecules containing dihydrogen phosphate and cyclopropyl groups. researchgate.netresearchgate.netmdpi.comresearchgate.net

The key vibrational modes for this compound would include the P=O and P-O stretching of the phosphate group, the P-O-C stretch, the O-H stretches of the acidic protons, and the various C-H and C-C vibrations of the cyclopropylmethyl moiety. The dihydrogen phosphate group (H₂PO₄⁻) has characteristic bands for P-O and P-OH stretches that are well-documented. researchgate.net For instance, the FTIR spectrum of an H₂PO₄⁻ anion typically shows distinct bands for the asymmetric and symmetric stretches of the PO and POH units. researchgate.net

The tables below summarize the predicted vibrational frequencies for the key functional groups in the molecule.

Table 2. Predicted Characteristic Infrared (IR) Absorption Bands for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 2500O-H stretch (broad)P-OH
3080 - 3000C-H stretchCyclopropyl ring
2960 - 2850C-H stretch-CH₂-
~1250 - 1150P=O stretchPhosphate
~1156νₐₛ(PO)H₂PO₄ group
~1077νₛ(PO)H₂PO₄ group
1050 - 1000P-O-C stretchPhosphate ester
~944νₐₛ(POH)H₂PO₄ group
~879νₛ(POH)H₂PO₄ group
Table 3. Predicted Characteristic Raman Shifts for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3080 - 3000C-H stretchCyclopropyl ring
2960 - 2850C-H stretch-CH₂-
~1200Ring breathingCyclopropyl ring
1000 - 900P-O(H) stretchPhosphate
~750P-O-C symmetric stretchPhosphate ester

X-ray Crystallography for Solid-State Structural Determination

Research Findings: A thorough search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. researchgate.netmdpi.com Therefore, experimentally determined information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond parameters is not available at this time. Without a solved crystal structure, a data table for its crystallographic parameters cannot be generated.

Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules by measuring their differential absorption of left and right circularly polarized light. nih.govnih.gov These methods are essential for determining the absolute configuration and conformational preferences of enantiomers.

Research Findings: The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a signal in chiroptical spectroscopic measurements.

This section is only applicable to chiral derivatives. A review of the current literature did not identify any studies describing the synthesis and subsequent chiroptical analysis of specific chiral derivatives of this compound. researchgate.netrsc.org While methods exist for the asymmetric synthesis of chiral cyclopropanes and other chiral organophosphates, these have not been applied to the target compound for chiroptical studies. researchgate.netrsc.org Consequently, this analytical method is not applicable based on available research.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Cyclopropyl (B3062369) Ring in Cyclopropylmethyl Dihydrogen Phosphate (B84403)

The high ring strain of the cyclopropyl group, estimated to be around 27.5 kcal/mol, is a principal determinant of its chemical reactivity. This inherent strain makes the C-C bonds of the ring susceptible to cleavage under various conditions, leading to a range of chemical transformations.

Ring-Opening Reactions and Rearrangements

The cyclopropylmethyl system is well-known for its propensity to undergo rapid ring-opening to form the more stable but-3-enyl radical. This rearrangement is a hallmark of the cyclopropylmethyl radical and serves as a widely used "radical clock" for timing radical reactions. While direct studies on cyclopropylmethyl dihydrogen phosphate are limited, the behavior of the cyclopropylmethyl radical suggests that radical-induced reactions involving this compound would likely lead to ring-opened products.

In addition to radical-mediated processes, the cyclopropylmethyl cation, which could be formed under acidic conditions or via heterolytic cleavage, is also prone to rearrangement. This cation can rearrange to the cyclobutyl and homoallyl cations, leading to a mixture of products depending on the reaction conditions and the nature of the nucleophiles present. The relative stability of these cationic intermediates and the energy barriers for their interconversion dictate the product distribution.

PrecursorIntermediateRearranged Product(s)Reaction Type
Cyclopropylmethyl derivativeCyclopropylmethyl radicalBut-3-enyl radicalRadical
Cyclopropylmethyl derivativeCyclopropylmethyl cationCyclobutyl cation, Homoallyl cationCationic

Homolytic and Heterolytic Cleavage Pathways

The cleavage of the cyclopropyl ring in this compound can proceed through either homolytic or heterolytic pathways, each yielding distinct reactive intermediates.

Homolytic Cleavage: This process involves the symmetrical cleavage of a covalent bond, where each fragment retains one of the bonding electrons, resulting in the formation of radicals. pressbooks.pubchemistrysteps.comlibretexts.org In the context of the cyclopropylmethyl group, homolytic cleavage of a C-C bond in the ring would lead to a diradical species. This pathway is typically initiated by heat or light and is characteristic of radical reactions. The resulting cyclopropylmethyl radical is, as mentioned, highly prone to rearrangement.

Heterolytic Cleavage: In contrast, heterolytic cleavage involves the asymmetrical breaking of a bond, with one fragment retaining both bonding electrons, leading to the formation of a cation and an anion. pressbooks.pubchemistrysteps.comlibretexts.org For the cyclopropylmethyl system, heterolytic cleavage of the C-O bond connecting the cyclopropylmethyl group to the phosphate moiety would generate a cyclopropylmethyl cation and a dihydrogen phosphate anion. This process is favored by polar solvents and the presence of good leaving groups. The resulting cyclopropylmethyl cation can then undergo the rearrangements discussed previously. The presence of the phosphate group, a potentially good leaving group upon protonation, suggests that heterolytic cleavage could be a viable reaction pathway under acidic conditions.

Cleavage TypeInitiatorProductsKey Feature
HomolyticHeat, LightRadicalsSymmetrical bond breaking
HeterolyticPolar solvents, Good leaving groupsCation and AnionAsymmetrical bond breaking

Phosphate Moiety Reactivity: Phosphorylation and Dephosphorylation Reactions

The dihydrogen phosphate group imparts the ability to act as a phosphorylating agent and is also susceptible to hydrolytic cleavage, representing the key dephosphorylation pathway.

Role as a Phosphorylating Agent

This compound can serve as a donor of a phosphoryl group (PO₃) to a nucleophile in a process known as phosphorylation. wikipedia.org This reaction is fundamental in many biological processes. The general mechanism of phosphorylation by an alkyl dihydrogen phosphate involves the nucleophilic attack on the phosphorus atom. This can proceed through different mechanistic pathways, including a direct substitution (Sₙ2-like) mechanism or an addition-elimination (associative) mechanism. youtube.com In the Sₙ2-like mechanism, the nucleophile attacks the phosphorus center, leading to a concerted displacement of the cyclopropylmethoxide leaving group. The associative mechanism involves the formation of a transient pentacoordinate phosphorus intermediate. The specific pathway is influenced by factors such as the nature of the nucleophile and the reaction conditions.

Susceptibility to Hydrolytic Cleavage

ReactionDescriptionKey Intermediates/Transition States
PhosphorylationTransfer of a phosphoryl group to a nucleophile.Pentacoordinate phosphorus intermediate or Sₙ2-like transition state.
Hydrolysis (Dephosphorylation)Cleavage of the P-O ester bond by water.Varies with pH and mechanism (e.g., formation of a metaphosphate-like species in some cases).

Reaction Mechanisms in Organic Transformations

The dual reactivity of the cyclopropyl ring and the phosphate group makes this compound a potentially versatile reagent in organic synthesis. While its primary documented use is as a phosphorylating agent, its unique structure suggests other potential applications.

For instance, the propensity of the cyclopropylmethyl group to undergo ring-opening rearrangements following the formation of a radical or a cation could be exploited in synthetic strategies. A reaction initiated at the phosphate moiety that leads to the generation of a reactive intermediate at the cyclopropylmethyl group could trigger a cascade of reactions, leading to the formation of more complex molecular architectures.

Detailed mechanistic studies on the application of this compound in a broader range of organic transformations are currently limited in the scientific literature. However, based on the fundamental reactivity principles of its constituent functional groups, it can be postulated that its chemistry is rich and holds potential for the development of novel synthetic methodologies. Future research in this area would be valuable to fully elucidate the synthetic utility of this intriguing molecule.

Radical-Mediated Reactions Involving the Cyclopropylmethyl Group

The cyclopropylmethyl group is a well-established "radical clock" used to detect the presence and measure the kinetics of radical intermediates in chemical and enzymatic reactions. illinois.edu This utility stems from the extremely rapid, unimolecular ring-opening of the cyclopropylcarbinyl radical to the thermodynamically more stable homoallyl radical (3-butenyl radical). The rate of this rearrangement is known with considerable accuracy (k ≈ 8 x 10⁷ s⁻¹ at room temperature), allowing it to be used as a benchmark against which other radical trapping reactions can be timed. researchgate.netresearchgate.net

When this compound is implicated in a single-electron transfer (SET) process, the formation of a cyclopropylcarbinyl radical is proposed. If this radical intermediate has a sufficient lifetime, it will undergo the characteristic ring-opening rearrangement. The detection of rearranged products, such as those derived from the homoallyl radical, provides strong evidence for a radical-mediated pathway. researchgate.net Conversely, the exclusive formation of unrearranged cyclopropylmethyl products suggests that either a radical intermediate is not formed or it is trapped by another species faster than the rate of ring opening.

For instance, in studies of enzymatic reactions involving phosphate-containing substrates, cyclopropyl-bearing analogues are used as mechanistic probes. The formation of ring-opened products is taken as compelling evidence for the involvement of a substrate radical intermediate during catalysis. nih.gov The competition between the enzymatic trapping of the initial radical and its rearrangement provides insight into the kinetics of the enzymatic process.

The general scheme for a radical clock experiment involving a cyclopropylmethyl species can be summarized as follows:

StepReactionDescriptionRate Constant
1Formation of RadicalAn initiator or SET process generates the primary cyclopropylcarbinyl radical from the substrate.-
2Ring Opening (Clock)The cyclopropylcarbinyl radical undergoes irreversible rearrangement to the homoallyl radical.kr (known)
3Radical TrappingThe unrearranged or rearranged radical is trapped by a reagent (XY) to form the final products.kT (unknown)

By analyzing the ratio of unrearranged to rearranged products and knowing the concentration of the trapping agent [XY], the unknown rate constant kT can be determined.

Nucleophilic and Electrophilic Pathways

The reactivity of this compound in nucleophilic and electrophilic reactions is twofold, involving potential reactions at both the phosphorus center and the cyclopropylmethyl carbon skeleton.

Reactions at the Phosphorus Center: The phosphorus atom in the dihydrogen phosphate group is electrophilic and can be attacked by nucleophiles. This can lead to the transfer of the phosphoryl group (-PO₃H₂) or the entire cyclopropylmethyl phosphate group. The mechanism of nucleophilic substitution at a phosphorus center can be either associative, proceeding through a pentacoordinate phosphorane intermediate (an ANDN or SN2(P)-type mechanism), or dissociative, involving a metaphosphate-like transition state (a DN + AN or SN1(P)-type mechanism). nih.govusp.br The preferred pathway is highly dependent on the nature of the nucleophile, the leaving group, and the solvent conditions. researchgate.net

Reactions at the Carbon Center: The dihydrogen phosphate moiety is an excellent leaving group, particularly when protonated or coordinated to a Lewis acid, as it departs as the stable dihydrogen phosphate anion. libretexts.org This facilitates nucleophilic substitution at the methylene (B1212753) carbon of the cyclopropylmethyl group.

SN2 Pathway: A strong nucleophile can directly displace the phosphate group via a bimolecular (SN2) mechanism. This pathway results in inversion of configuration at the carbon center and yields an unrearranged product where the nucleophile is attached to the cyclopropylmethyl skeleton.

SN1 Pathway: Under conditions that favor ionization (e.g., polar protic solvents, absence of a strong nucleophile), the C-O bond can cleave heterolytically to form a cyclopropylmethyl carbocation and the dihydrogen phosphate anion. libretexts.org The cyclopropylmethyl carbocation is remarkably stable, with stability comparable to or even greater than that of a benzyl (B1604629) cation. stackexchange.com This stability arises from the overlap of the vacant p-orbital of the cationic carbon with the C-C sigma bonds of the cyclopropane (B1198618) ring, which have significant p-character (a phenomenon sometimes referred to as "dancing resonance"). stackexchange.comquora.com

However, the cyclopropylmethyl carbocation is a non-classical, fluxional species that rapidly equilibrates with the cyclobutyl and homoallyl (allylcarbinyl) cations. echemi.com Nucleophilic attack on this mixture of equilibrating carbocations typically leads to a mixture of products, including cyclopropylmethanol (B32771), cyclobutanol, and 3-buten-1-ol (if water is the nucleophile). researchgate.net The distribution of these products is sensitive to reaction conditions and the specific structure of the substrate. echemi.com

Solvent Effects and Reaction Kinetics

Solvent properties play a critical role in modulating the rate and mechanism of reactions involving this compound, particularly for processes involving charge separation, such as solvolysis. quizlet.com Key solvent parameters include polarity, hydrogen-bonding ability, and nucleophilicity. purechemistry.org

Reactions proceeding through a dissociative, SN1-like mechanism are highly sensitive to solvent ionizing power. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state leading to the formation of the cyclopropylmethyl carbocation and the phosphate anion through hydrogen bonding and dipolar interactions. libretexts.org This stabilization lowers the activation energy and accelerates the reaction rate. quizlet.com

Conversely, the solvolysis of the monoanion is typically slower in less polar solvents compared to water. nih.govfigshare.com This is because the monoanion relies on a more associative mechanism where the solvent acts as a nucleophile, and protic solvents are also crucial for proton transfer steps that facilitate leaving group departure. The slower reaction in alcohols is due to an increased enthalpy of activation. figshare.com

The kinetic effects of changing solvent can be quantified by analyzing the activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Activation Parameters for the Solvolysis of p-Nitrophenyl Phosphate (PNPP) in Different Solvents (Illustrative Data)
SpeciesSolventRelative RateΔH‡ (kcal/mol)ΔS‡ (e.u.)Proposed Mechanism
PNPP MonoanionWater1~28~0Associative (ANDN)
PNPP Monoaniontert-Butyl Alcohol~0.07Higher-Associative (ANDN)
PNPP DianionWater1~30+3.5Associative (ANDN)
PNPP Dianiontert-Butyl Alcohol~7500~24+24.5Dissociative (DN + AN)
figshare.com

The large, positive entropy of activation for the dianion in tert-butyl alcohol is consistent with a dissociative, unimolecular rate-determining step, which involves greater disorder in the transition state compared to a bimolecular process. figshare.com Similar principles would apply to the solvolysis of this compound, with the added complexity of potential carbocation rearrangements in the SN1 pathway.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. These methods provide insights into electron distribution, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a molecule like cyclopropylmethyl dihydrogen phosphate (B84403), DFT calculations could predict its geometry, vibrational frequencies, and electronic properties. These calculations would involve selecting an appropriate functional and basis set to accurately model the system. The results would provide a detailed picture of the electron density and how it is shared between the cyclopropylmethyl group and the dihydrogen phosphate moiety.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to cyclopropylmethyl dihydrogen phosphate to obtain highly accurate descriptions of its electronic structure. These calculations, while computationally more demanding than DFT, can provide benchmark data on the molecule's properties.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for its function. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

A comprehensive conformational analysis would identify the stable low-energy structures of the molecule. This involves systematically rotating the single bonds, such as the C-O and P-O bonds, and calculating the energy of each resulting conformation. Molecular dynamics simulations would further provide a time-resolved view of the molecule's motions, revealing how its shape fluctuates under different conditions and how different parts of the molecule interact with each other and with a solvent.

Prediction of Reactivity and Reaction Pathways

Understanding the reactivity of this compound is key to predicting its chemical behavior. Computational methods can be used to explore potential reaction pathways and the associated energy barriers.

Transition State Analysis

To study a chemical reaction involving this compound, such as its hydrolysis or its role as a phosphorylating agent, computational chemists would locate the transition state structure for each elementary step. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is vital for understanding the reaction kinetics.

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effects (KIEs) can be computationally predicted to provide further insight into reaction mechanisms. By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) at a specific position in the this compound molecule, changes in the reaction rate can be calculated. The magnitude of the KIE can help to confirm the nature of the transition state and the mechanism of bond-breaking and bond-forming events.

Spectroscopic Property Prediction from Computational Models

Currently, there are no published computational studies that provide predicted spectroscopic data for this compound. Therefore, no data tables of predicted spectroscopic properties can be presented.

Applications in Chemical Synthesis and Materials Science

Role as a Reagent in Organic Synthesis

Cyclopropylmethyl dihydrogen phosphate (B84403) serves as a valuable reagent in organic synthesis, particularly in the phosphorylation of sensitive biomolecules and as a potential building block for more complex structures.

Cyclopropylmethyl dihydrogen phosphate has been successfully utilized as a phosphorylating agent for nucleosides. acs.org This process is a critical step in the synthesis of nucleotides and their analogues, which are fundamental to numerous biological processes and have therapeutic applications. The cyclopropylmethyl group in this context acts as a protecting group for the phosphate, which can be removed under specific conditions to yield the desired phosphorylated product. acs.org The phosphorylation reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent like pyridine. acs.org

The table below summarizes the application of this compound in the phosphorylation of a specific nucleoside, as documented in the scientific literature.

Nucleoside PrecursorPhosphorylating AgentCoupling AgentSolventProduct
Blocked NucleosidesThis compoundDicyclohexylcarbodiimide (DCC)PyridinePhosphorylated Nucleosides

Table 1: Phosphorylation of Nucleosides using this compound

This method provides an alternative to other phosphorylating agents and is noted for the specific reactivity conferred by the cyclopropylmethyl group. acs.org

While not as broadly documented as other cyclopropyl-containing building blocks, the structural motif of this compound lends itself to the synthesis of more complex molecules. The cyclopropyl (B3062369) group itself is a highly strained three-membered ring that imparts unique conformational and electronic properties to a molecule. wikipedia.org Research into related compounds, such as aminated (cyclopropylmethyl)phosphonates, demonstrates the potential of the cyclopropylmethyl phosphonate (B1237965) framework as a scaffold for developing new compounds with biological activity. scirp.orgscirp.org In one study, diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate was used as a starting material to synthesize a series of aminated derivatives that showed anti-pancreatic cancer activity. scirp.orgscirp.org This suggests that this compound and its derivatives can serve as valuable starting points for the synthesis of novel therapeutic agents.

The following table presents an example of a related cyclopropylmethyl phosphonate derivative used as a building block.

Starting MaterialReagentsProduct ClassPotential Application
Diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonateVarious amines, Hünig's baseAminated (cyclopropylmethyl)phosphonatesAnti-pancreatic cancer agents

Table 2: Synthesis of Bioactive Molecules from a Cyclopropylmethyl Phosphonate Derivative

Catalytic Applications

There is currently limited to no information available in the scientific literature regarding the specific catalytic applications of this compound. While organophosphorus compounds, in general, can exhibit catalytic activity in various reactions, the primary documented use of this compound is as a reagent in phosphorylation reactions rather than as a catalyst. acs.orgacs.org

Advanced Materials Development

The incorporation of phosphorus-containing compounds into polymers and other materials is a well-established strategy for modifying their properties. While the direct use of this compound in this context is not widely reported, the functionalities it possesses suggest potential applications in materials science.

Currently, there is a lack of specific data in the scientific literature on the polymerization or copolymerization of monomers derived from this compound. While the ring-opening polymerization of other organophosphate monomers is a known method for producing polyesters and other polymers, the application of cyclopropylmethyl phosphate monomers in this area has not been documented. rsc.orgresearchgate.net

Phosphate esters are widely recognized for their ability to act as flame retardants in a variety of polymeric materials. alfa-chemistry.comadditivebz.comenke-chem.comnih.govscribd.com The mechanism of action for these phosphorus-based flame retardants can occur in both the condensed (solid) phase and the gas phase. enke-chem.comnih.gov

In the condensed phase , upon heating, the phosphate ester can decompose to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a char layer on the material's surface. enke-chem.comnih.gov This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and slowing down the release of flammable volatile compounds. nih.gov

In the gas phase , volatile phosphorus-containing radicals (such as PO•) can be generated during the combustion process. additivebz.com These radicals can scavenge other highly reactive radicals in the flame (like H• and OH•), which are responsible for propagating the combustion chain reaction. additivebz.com This interruption of the combustion cycle helps to extinguish the flame. additivebz.com

While there are no specific studies on this compound as a flame retardant, its chemical nature as a phosphate ester suggests it could potentially exhibit similar flame-retardant properties if incorporated into a material.

Biological and Biochemical Interactions: Mechanistic Insights

Molecular Recognition and Binding Mechanisms with Biomolecules

The ability of Cyclopropylmethyl dihydrogen phosphate (B84403) to interact with biomolecules is largely predicated on the distinct properties of its phosphate and cyclopropylmethyl groups. The phosphate group, being negatively charged at physiological pH, is a key player in electrostatic interactions, while the small, rigid, and lipophilic cyclopropyl (B3062369) group can engage in van der Waals and hydrophobic interactions within protein binding pockets.

Enzymes that catalyze the transfer of a phosphoryl group, such as kinases and phosphatases, are central to a vast array of cellular processes, including signal transduction, energy metabolism, and DNA replication. nih.gov These enzymes possess highly specialized active sites designed to recognize and bind phosphate-containing substrates like ATP. The interaction of Cyclopropylmethyl dihydrogen phosphate with such enzymes is therefore of significant interest.

The binding of a phosphate group within an enzyme's active site is often mediated by a network of hydrogen bonds with amino acid residues (such as arginine and lysine) and coordination with divalent metal ions (like Mg²⁺), which help to stabilize the negative charge of the phosphate. nih.gov It is plausible that the dihydrogen phosphate group of this compound would be recognized and bound by these enzymes in a similar fashion.

While direct studies on the interaction of this compound with specific phosphate-transferring enzymes are not extensively documented, research on related molecules provides valuable insights. For instance, derivatives of cyclopropylmethyl diphosphate (B83284) have been shown to act as substrates for sesquiterpene synthases, enzymes that handle isoprenoid diphosphates. This indicates that the cyclopropylmethyl moiety is accommodated within the active site of these enzymes, allowing the diphosphate to participate in the catalytic reaction.

The table below summarizes the key molecular interactions that would likely govern the binding of this compound to phosphate-transferring enzymes.

Functional Group Type of Interaction Potential Interacting Partners in Enzyme Active Site
Dihydrogen PhosphateElectrostatic Interactions, Hydrogen Bonding, Metal Ion CoordinationArginine residues, Lysine residues, Serine residues, Mg²⁺/Mn²⁺ ions
CyclopropylmethylHydrophobic Interactions, Van der Waals ForcesNonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine)

Given its structural similarity to endogenous phosphates, this compound could potentially act as either a substrate or an inhibitor for various enzymes.

As a substrate , the compound could undergo phosphorylation or dephosphorylation reactions catalyzed by kinases or phosphatases, respectively. For a kinase to utilize it as a substrate, the enzyme would need to recognize the cyclopropylmethyl portion and transfer a phosphate group to it, which is a less common reaction compared to the phosphorylation of hydroxyl groups on sugars or proteins. Conversely, a phosphatase could potentially hydrolyze the phosphate group from the cyclopropylmethyl moiety.

More intriguingly, this compound or its derivatives could function as inhibitors . Phosphonates, which are structural analogs of phosphates where a C-P bond replaces the O-P bond, are known to act as inhibitors of enzymes that process phosphates. scirp.org For example, aminated derivatives of (cyclopropylmethyl)phosphonates have demonstrated inhibitory activity against pancreatic cancer cells, suggesting they interfere with critical enzymatic pathways. scirp.orgscirp.org These compounds may act as competitive inhibitors by binding to the active site in a manner similar to the natural substrate but being resistant to the enzymatic reaction. The replacement of an esteric oxygen with a carbon in phosphonates renders them resistant to hydrolysis by enzymes like phosphatases. scirp.org

The inhibitory potential of this compound itself would depend on the specific enzyme. It could act as a competitive inhibitor of a phosphatase by binding to the active site but not being efficiently hydrolyzed. The stability of the C-O-P bond to enzymatic cleavage would be a critical determinant of its inhibitory action.

Interplay with Nucleic Acids and Components of Genetic Material

The fundamental building blocks of genetic material, nucleosides and nucleotides, are prime targets for phosphate-related interactions. The processes of DNA and RNA synthesis are entirely dependent on the availability and enzymatic manipulation of nucleotide triphosphates.

A key demonstrated biochemical interaction of this compound is its utility as a phosphorylating agent for nucleosides. Research has shown that this compound can be used to synthesize nucleotides, a critical step in the laboratory production of DNA and RNA fragments. In these synthetic schemes, the cyclopropylmethyl group serves as a protecting group for the phosphate, which is later removed to yield the final nucleotide. This application underscores the ability of the compound to interact with and chemically modify the fundamental components of genetic material.

The process typically involves the activation of this compound, often with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the transfer of the cyclopropylmethyl phosphate moiety to the hydroxyl group of a nucleoside.

The concept of bioisosterism, where one chemical group can be replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. acs.org The cyclopropyl group is a well-established bioisostere for various functionalities, including isopropyl groups, aromatic rings, and alkenes. nih.govbeilstein-journals.org This mimicry can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic properties. nih.gov

In the context of biochemical pathways, the cyclopropylmethyl group could potentially mimic other small alkyl groups or unsaturated moieties that are recognized by enzymes. For instance, the rigid, three-dimensional structure of the cyclopropyl ring can conformationally constrain a molecule in a way that mimics a specific conformation of a more flexible natural substrate, potentially leading to tighter binding to an enzyme. nih.gov

The following table outlines potential bioisosteric relationships of the cyclopropyl group.

Original Functional Group Bioisosteric Replacement Potential Impact on Biological Interaction
Isopropyl GroupCyclopropyl GroupAltered lipophilicity, increased metabolic stability, conformational restriction. beilstein-journals.org
Phenyl RingCyclopropyl GroupIncreased fraction of sp³ hybridized carbons (Fsp³), potentially improving solubility and metabolic profile. nih.gov
Alkene (double bond)Cyclopropyl GroupIncreased stability, altered electronic properties. tandfonline.com

Cellular Uptake and Intracellular Processing Mechanisms (excluding clinical human trial data)

The entry of any compound into a cell is a critical prerequisite for its biological activity. The cell membrane, a lipid bilayer, presents a formidable barrier to polar and charged molecules like phosphates. nih.gov Therefore, the cellular uptake of this compound is expected to be a regulated and potentially challenging process.

Generally, small, nonpolar molecules can diffuse passively across the cell membrane. youtube.com However, the negatively charged phosphate group of this compound makes passive diffusion highly unfavorable. nih.gov Consequently, its cellular uptake would likely rely on one of two main mechanisms:

Carrier-mediated transport: Cells possess a variety of transporter proteins embedded in their membranes that facilitate the uptake of essential nutrients, including phosphates and nucleosides. nih.govyoutube.com It is possible that this compound could be recognized and transported into the cell by one of these transporters, such as an organic anion transporter or a phosphate transporter.

Endocytosis: This process involves the engulfment of extracellular material by the cell membrane to form a vesicle. youtube.com While typically associated with larger molecules and particles, it can also be a route of entry for smaller molecules, particularly if they are present at high concentrations or aggregate.

Once inside the cell, the intracellular fate of this compound would depend on the metabolic machinery of the specific cell type. It could be processed by intracellular enzymes, such as phosphatases that might cleave the phosphate group, or kinases that could potentially add another phosphate group. The cyclopropylmethyl moiety itself might also be subject to metabolism, although the cyclopropyl ring is generally more metabolically stable than a corresponding isopropyl or alkene group. beilstein-journals.org

To overcome the challenge of poor membrane permeability of phosphorylated compounds, a common strategy in drug development is the use of a prodrug approach . In this strategy, the charged phosphate group is masked with lipophilic (fat-soluble) groups, which allows the prodrug to cross the cell membrane via passive diffusion. Once inside the cell, these masking groups are cleaved by intracellular enzymes (like esterases) to release the active, phosphorylated compound. While this compound itself is not a prodrug in this sense, the principle highlights the importance of lipophilicity in cellular uptake.

Structure-Activity Relationships (SAR) from a Mechanistic Perspective

The biological activity of this compound is intrinsically linked to its unique structural features: the compact, high-energy cyclopropyl ring, the flexible methyl linker, and the ionizable dihydrogen phosphate group. The interplay of these components dictates the compound's stereoelectronic properties and, consequently, its interactions with biological targets.

Initial research has highlighted the role of this compound as a phosphorylating agent. A study published in The Journal of Organic Chemistry detailed its preparation and subsequent use in the phosphorylation of nucleosides acs.org. This capability to donate a phosphate group is central to its mechanism of action and forms the basis of its biological effects. The process of phosphorylation is a fundamental biochemical mechanism, crucial for a vast array of cellular processes, including signal transduction, energy metabolism, and the regulation of protein function.

The presence of the cyclopropylmethyl moiety is a key determinant of the compound's reactivity and specificity. The cyclopropyl group, with its bent bonds and increased s-character, imparts a unique electronic signature to the molecule. This can influence the lability of the phosphate group, making it a more effective phosphorylating agent under specific enzymatic conditions.

Further research has pointed towards the involvement of this compound in the synthesis of lipid A of Porphyromonas gingivalis, a bacterium implicated in periodontal disease. This suggests a potential role for the compound in either serving as a precursor or interacting with the enzymes involved in the lipid A biosynthetic pathway. The specific nature of this interaction, whether it be as a substrate, an inhibitor, or a modulator of enzymatic activity, is an area of ongoing investigation.

While comprehensive SAR data for a wide range of analogs of this compound is not extensively available in the public literature, we can infer potential relationships based on the fundamental principles of medicinal chemistry and the known roles of its constituent parts.

Table 1: Postulated Structure-Activity Relationships of this compound Analogs

Modification to Parent CompoundPredicted Effect on ActivityMechanistic Rationale
Alteration of the Cyclopropyl Ring
Ring expansion (e.g., to cyclobutyl)Likely decrease in potencyThe unique electronic and conformational properties of the cyclopropyl ring are likely crucial for optimal binding to the target enzyme. Altering the ring size would change these properties.
Substitution on the cyclopropyl ringVariableSubstituents could introduce steric hindrance, diminishing activity. Conversely, specific substitutions could create new, favorable interactions with the enzyme's active site, potentially increasing potency or altering specificity.
Modification of the Methyl Linker
Lengthening or shortening the linkerPotential decrease in activityThe length of the linker is critical for positioning the phosphate group correctly within the active site of the target enzyme.
Introduction of rigidity (e.g., double bond)May increase or decrease activityIncreased rigidity could lock the molecule into a more favorable conformation for binding, enhancing activity. However, it could also prevent the necessary conformational changes required for the enzymatic reaction.
Changes to the Phosphate Group
Replacement with phosphonate (B1237965)Likely altered activity profilePhosphonates are generally more stable to hydrolysis than phosphates. This could transform the molecule from a phosphorylating agent into a competitive inhibitor of the target enzyme.
Esterification of the phosphateInactivationThe free hydroxyl groups on the phosphate are essential for its ability to be transferred. Esterification would block this function, rendering the molecule inactive as a phosphorylating agent.

The study of enzyme inhibitors with related structural motifs can provide further clues. For instance, research on alkaline phosphatase has identified various phosphate analogs and phosphonates as potent inhibitors nih.gov. Although this compound itself was not the focus of this particular study, the principles of how these phosphate mimics interact with the enzyme's active site are highly relevant.

Derivatization Strategies and Analog Development

Synthesis of Cyclopropylmethyl Phosphate (B84403) Esters and Amides

The synthesis of esters and amides from cyclopropylmethyl dihydrogen phosphate is a fundamental approach to mask the charge of the phosphate group, thereby increasing lipophilicity and potentially facilitating cell membrane permeation.

Phosphate Esters: The formation of phosphate esters can be achieved by reacting cyclopropylmethanol (B32771) with a suitable phosphorylating agent. A common method involves the use of phosphorus oxychloride (POCl₃) or other activated phosphorus (V) reagents. For instance, the reaction of cyclopropylmethanol with phosphorus oxychloride can yield a dichlorophosphate intermediate, which can then be reacted with other alcohols or hydrolyzed to produce mono- or di-esters. A specific example includes the preparation of dibenzyl cyclopropylmethyl phosphate. General phosphating agents like phosphorus pentoxide (P₂O₅) and polyphosphoric acid are also widely used for the synthesis of phosphate esters from alcohols. frontiersin.orgnih.gov The reaction conditions can be tailored to control the ratio of mono- to di-ester formation. nih.gov

Phosphoramidates: Phosphoramidates, which contain a P-N bond, are another important class of derivatives. These are often synthesized to create prodrugs that can be enzymatically cleaved in vivo. acs.org The synthesis of phosphoramidates can be approached through several routes, including the reaction of a phosphorodichloridate with an amine or through an oxidative cross-coupling reaction. acs.org A well-established method is the Atherton-Todd reaction, where a dialkyl phosphite is reacted with carbon tetrachloride and an amine in the presence of a base. Another approach involves the Staudinger reaction of organic azides with phosphites. acs.org These methods allow for the introduction of a wide variety of amino-functionalized moieties to the phosphorus center.

A summary of common synthetic approaches is presented in the table below.

Derivative TypeGeneral Synthetic ApproachKey Reagents
Phosphate EsterReaction of cyclopropylmethanol with a phosphorylating agent.Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅), Polyphosphoric acid
PhosphoramidateReaction of a phosphorus precursor with an amine.Phosphorodichloridates, Dialkyl phosphites with CCl₄, Organic azides

Functionalization of the Cyclopropyl (B3062369) Ring for Analog Generation

The cyclopropyl ring itself offers numerous opportunities for functionalization to generate a diverse library of analogs. The unique electronic properties and strain of the three-membered ring make it a valuable component in medicinal chemistry, capable of influencing a molecule's conformation, metabolic stability, and binding affinity. researchgate.netresearchgate.net

Methods for generating functionalized cyclopropyl rings that can be incorporated into the cyclopropylmethyl scaffold include:

Cyclopropanation of Substituted Alkenes: One of the most common strategies is the cyclopropanation of appropriately substituted allylic alcohols. The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane and a zinc-copper couple, is a classic and effective method for this transformation. researchgate.netresearchgate.net Asymmetric versions of this reaction can be used to produce enantiomerically enriched cyclopropylmethyl alcohols. nih.gov

Use of Functionalized Building Blocks: Analogs can be synthesized using pre-functionalized cyclopropyl-containing building blocks. nih.gov For example, substituted cyclopropanecarboxylic acids or cyclopropylamines can be chemically modified and elaborated to introduce the methyl phosphate moiety.

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the cyclopropane (B1198618) ring. Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups onto the ring, providing a route to analogs with extended aromatic systems. frontiersin.orgewadirect.com This approach avoids the need for pre-functionalized starting materials and allows for late-stage modification of the scaffold.

These synthetic strategies are summarized in the following table.

Functionalization StrategyDescriptionExample Reaction
CyclopropanationAddition of a methylene (B1212753) group across a double bond of a precursor molecule.Simmons-Smith reaction on a substituted allylic alcohol.
Building Block SynthesisUtilization of pre-functionalized cyclopropyl compounds.Coupling of a substituted cyclopropanecarbonyl chloride with a suitable nucleophile.
C-H ActivationDirect conversion of a C-H bond on the cyclopropyl ring to a C-C or C-X bond.Palladium-catalyzed arylation of a cyclopropyl derivative.

Prodrug Design Principles (mechanistic aspect, not dosage/administration)

The phosphate group of this compound is typically ionized at physiological pH, which can limit its ability to cross cell membranes. Prodrug strategies are therefore essential for enhancing bioavailability. These strategies involve masking the phosphate with moieties that are cleaved in vivo, either chemically or enzymatically, to release the active parent drug.

Enzymatic Cleavage: A common approach is to design phosphate prodrugs that are substrates for endogenous enzymes like alkaline phosphatases, which are abundant in the body and can hydrolyze phosphate monoesters to release the parent alcohol. snv63.rumdpi.com

Acyloxyalkyl Esters: Acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters, are another well-established prodrug class. The activation mechanism involves an initial enzymatic hydrolysis of the terminal carboxylic acid ester by carboxylesterases. This generates an unstable intermediate that spontaneously decomposes, releasing formaldehyde and the deprotected phosphate. acs.orgnih.gov

Phosphoramidate (ProTide) Prodrugs: The ProTide approach involves masking the phosphate with an amino acid ester and an aryl group. The activation is a multi-step process. First, the amino acid ester is hydrolyzed by a carboxypeptidase or a similar enzyme like cathepsin A. nih.govnih.gov The resulting carboxylate anion then undergoes an intramolecular cyclization, displacing the aryloxy group. Finally, the P-N bond of the resulting cyclic intermediate is cleaved by a phosphoramidase to release the monophosphate. researchgate.netnih.gov

A table summarizing these mechanistic principles is provided below.

Prodrug TypeActivation MechanismKey Enzymes Involved
Simple Phosphate EsterDirect enzymatic hydrolysis of the phosphate ester bond.Alkaline Phosphatases
Acyloxyalkyl Ester (e.g., POM)1. Enzymatic hydrolysis of the carboxylate ester. 2. Spontaneous chemical decomposition (e.g., release of formaldehyde).Carboxylesterases
Phosphoramidate (ProTide)1. Enzymatic hydrolysis of the amino acid ester. 2. Intramolecular cyclization and release of the aryl group. 3. Enzymatic cleavage of the P-N bond.Carboxypeptidases (e.g., Cathepsin A), Phosphoramidases

Rational Design of Ligands and Probes Based on this compound Scaffold

The this compound scaffold can serve as a starting point for the rational design of targeted ligands and biochemical probes. The design process leverages the distinct properties of both the cyclopropyl and phosphate groups.

Targeting Phosphate-Binding Sites: The phosphate moiety is a key recognition element for many enzymes and proteins. Ligands can be designed to target the phosphate-binding pockets of enzymes such as kinases, phosphatases, and polymerases. nih.gov The cyclopropylmethyl group can then be functionalized to occupy adjacent hydrophobic pockets or to introduce specific interactions that enhance binding affinity and selectivity. The design of such ligands often involves computational modeling to understand the interactions within the target's active site.

Cyclopropyl Group as a Structural Element: The cyclopropyl ring can act as a conformationally constrained bioisostere for other groups, such as isopropyl or phenyl moieties. researchgate.net Its rigid nature can help to lock the molecule in a bioactive conformation, which can lead to increased potency and selectivity. This conformational restriction is a valuable tool in ligand design to minimize entropic penalties upon binding.

Development of Biochemical Probes: The scaffold can be adapted to create biochemical probes for studying biological systems. For example, by attaching a fluorescent reporter group to the cyclopropyl ring or to a modified phosphate ester, it is possible to create probes whose fluorescence properties change upon binding to a target protein or upon enzymatic cleavage. nih.gov Such probes are invaluable for enzyme activity assays and for imaging biological processes in real-time. nih.gov Cyclic nucleotide analogs, which often incorporate modified phosphate groups, are widely used as probes to investigate signaling pathways. nih.govnih.gov

The principles for designing ligands and probes from this scaffold are outlined below.

Design PrincipleApplicationRationale
Phosphate MimicryDesign of enzyme inhibitors or ligands.The phosphate group targets conserved phosphate-binding sites in proteins.
Conformational ConstraintEnhancement of binding affinity and selectivity.The rigid cyclopropyl ring reduces the number of accessible conformations, favoring the bioactive one.
Reporter Group AttachmentCreation of fluorescent or colorimetric probes.Enables the detection and quantification of enzyme activity or binding events.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a polar compound like cyclopropylmethyl dihydrogen phosphate (B84403), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with appropriate sample preparation are applicable.

High-performance liquid chromatography is highly suitable for the analysis of polar, non-volatile, or thermally sensitive compounds like cyclopropylmethyl dihydrogen phosphate. A key advantage of HPLC is its versatility, allowing for various separation modes and detection techniques. For instance, HPLC has been successfully used for the separation and purification of related phosphorylated nucleosides. dissercat.com

Method development would focus on achieving adequate retention, good peak shape, and sufficient resolution from potential impurities or matrix components. Given the polar nature of the phosphate group, a reversed-phase (RP-HPLC) method using a C18 column with an aqueous-organic mobile phase would be a primary approach. To enhance retention of the polar analyte, ion-pairing agents could be added to the mobile phase, or alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed.

Validation of the developed HPLC method would be performed according to established guidelines to ensure its reliability, and would assess parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 5% B for 5 min, then ramp to 95% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

Gas chromatography is a powerful technique that offers high resolution and sensitivity, particularly when coupled with specific detectors. oup.com However, due to the low volatility and high polarity of organophosphates like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in a dihydrogen phosphate. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ester would be significantly more volatile and suitable for GC analysis. Detection can be achieved using a flame ionization detector (FID) or, for higher selectivity and sensitivity towards phosphorus, a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).

Table 2: Hypothetical GC Method Parameters for Derivatized this compound

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Photometric Detector (FPD) - Phosphorus mode
Detector Temperature 300 °C

Electrochemical Sensing of Phosphate Species

Electrochemical sensors offer a promising avenue for the rapid, low-cost, and portable detection of phosphate-containing species. These sensors operate by measuring changes in electrical signals (such as current or potential) resulting from the interaction of the analyte with a specially designed electrode surface.

For this compound, an indirect detection strategy would likely be most effective. This could involve the enzymatic hydrolysis of the phosphate ester by an enzyme like alkaline phosphatase, which is immobilized on the electrode surface. The enzyme would catalyze the release of inorganic phosphate ions. These liberated phosphate ions can then be detected through various electrochemical means. For instance, they can react with molybdate (B1676688) to form a redox-active complex that can be measured voltammetrically. The development of such sensors focuses on enhancing sensitivity and selectivity through the use of nanomaterials or molecularly imprinted polymers on the electrode surface. nih.gov

The performance of an electrochemical sensor is characterized by its linear range, sensitivity, and limit of detection (LOD). For related phosphate sensors, LOD values in the micromolar (µM) to nanomolar (nM) range have been reported.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical techniques for the selective and sensitive quantification of compounds in complex matrices. This method combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry. The analysis of other phosphorylated metabolites in cell extracts has been successfully achieved using LC-MS/MS. dissercat.com

In this technique, the analyte is first separated from other components in the sample by the LC system. The eluent is then directed into the mass spectrometer, where the compound is ionized (e.g., by electrospray ionization - ESI). The first mass analyzer (Q1) selects the specific mass-to-charge ratio (m/z) of the parent ion (the ionized this compound). This parent ion is then fragmented in a collision cell (q2), and the resulting product ions are detected by a second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and reduces chemical noise, allowing for very low detection limits.

Table 3: Predicted LC-MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Parent Ion (Q1) [M-H]⁻, m/z 153.0
Collision Gas Argon
Product Ions (Q3) m/z 79.0 [PO₃]⁻ (Quantifier)m/z 97.0 [H₂PO₄]⁻ (Qualifier)
LC System HILIC or Reversed-Phase with ion-pairing agent

Spectrophotometric and Fluorometric Approaches for Quantitation

Spectrophotometric and fluorometric methods are often used for the quantification of total phosphate. These methods are typically based on the derivatization of the phosphate group to produce a colored or fluorescent compound. While these techniques may lack the specificity of chromatographic methods, they can be simple, rapid, and cost-effective for certain applications.

A classic spectrophotometric method is the molybdenum blue assay. To apply this to this compound, the compound would first need to undergo acid hydrolysis or enzymatic digestion to liberate inorganic phosphate. This free phosphate then reacts with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. Subsequent reduction of this complex (e.g., with ascorbic acid) produces a stable blue-colored compound, whose absorbance can be measured with a spectrophotometer, typically around 820-880 nm. The intensity of the color is directly proportional to the phosphate concentration.

Fluorometric methods operate on a similar principle but often offer higher sensitivity. They may involve the use of specific fluorescent probes that are quenched or enhanced upon binding to phosphate or a derivative complex. As with spectrophotometry, a hydrolysis step would be necessary to measure the total phosphate from the parent compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future synthesis of cyclopropylmethyl dihydrogen phosphate (B84403) will likely pivot towards green and sustainable chemistry principles to minimize environmental impact and improve efficiency. sciencedaily.com Current organophosphorus chemistry often relies on hazardous intermediates and energy-intensive processes, drawing from finite phosphate rock resources. rsc.org Future research should aim to circumvent these issues.

Key areas of exploration include:

Catalyst-Free and Solvent-Free Reactions: Investigating methods like solid-phase polycondensation using ultrasound or vapor-liquid polycondensation could eliminate the need for harmful solvents and catalysts. ingentaconnect.com

Alternative Phosphorus Sources: Research into utilizing recovered phosphate or phosphoric acid as a starting material, rather than white phosphorus, would represent a significant step towards sustainability. nih.gov This aligns with a broader push to treat phosphorus as a critical raw material that requires efficient recycling. sciencedaily.com

Biocatalysis: The use of enzymes to catalyze the phosphorylation of cyclopropylmethanol (B32771) could offer high selectivity and mild reaction conditions, significantly reducing waste and energy consumption.

A comparative table illustrating a hypothetical shift from traditional to sustainable synthesis is presented below.

FeatureTraditional Synthesis (Hypothetical)Future Sustainable Synthesis
Phosphorus Source Phosphorus oxychloride (POCl₃)Recycled Phosphoric Acid
Solvent Halogenated organic solventsSupercritical CO₂ or solvent-free
Catalyst Pyridine (toxic base)Biocatalyst (e.g., kinase)
Byproducts Halide waste, organic wasteWater, biodegradable waste
Energy Input High temperature/pressureAmbient temperature/pressure

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms of cyclopropylmethyl dihydrogen phosphate is crucial for predicting its behavior and designing applications. While the hydrolysis of phosphate esters is known to be complex and can proceed through multiple pathways, advanced analytical techniques can provide unprecedented insight. rsc.orgrsc.org

Advanced Spectroscopic Methods: Modern spectroscopy can monitor reactions in real-time, identifying transient intermediates and clarifying kinetic profiles. perkinelmer.comsouthampton.ac.uk

Time-Resolved Infrared (TRIR) Spectroscopy: This technique can study the dynamics of the phosphate group during a reaction on ultrafast timescales, revealing detailed mechanistic information. numberanalytics.com

2D-IR Spectroscopy: By providing a detailed view of molecular interactions and structural changes, 2D-IR could elucidate how this compound interacts with enzymes or other biological molecules. numberanalytics.com

Operando Spectroscopy: This allows for the study of the molecule under actual operating conditions, for instance, within a biological system or a catalytic cycle, providing insights into its dynamic behavior. numberanalytics.com

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to model the reaction pathways for hydrolysis or enzymatic phosphorylation. scispace.com This can help distinguish between associative, dissociative, or concerted mechanisms by calculating the energies of transition states and intermediates. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between this compound and a potential enzyme active site, revealing how the cyclopropyl (B3062369) group influences binding orientation and how the phosphate group is positioned for reaction. acs.org

The table below outlines how these techniques could be applied.

TechniqueApplication to this compoundPotential Insights Gained
Time-Resolved IR Monitoring the hydrolysis of the P-O bond.Reaction kinetics, identification of short-lived intermediates.
2D-IR Spectroscopy Studying its binding to a phosphatase active site.Mapping of hydrogen-bonding networks and conformational changes.
DFT Calculations Modeling the transition state of enzymatic phosphorylation.Determination of the lowest energy reaction pathway.
MD Simulations Simulating its diffusion and binding within a protein pocket.Understanding binding affinity and the role of the cyclopropyl moiety.

Unveiling New Biological Target Interactions and Pathways

The unique structure of this compound, featuring both a phosphate group and a cyclopropyl ring, suggests it could serve as a valuable molecular probe or therapeutic agent. nih.govnih.gov The phosphate moiety can mimic natural phosphates in biological pathways, while the cyclopropyl group acts as a bioisostere for other chemical groups, potentially improving metabolic stability and receptor binding. nih.govtandfonline.com

Future research can leverage computational and experimental methods to identify novel biological targets:

In Silico Screening: Computational drug repurposing methods can be used to screen libraries of known protein structures against this compound. nih.govresearchgate.net Docking simulations can predict binding affinities and poses within various active sites, such as those of kinases, phosphatases, or metabolic enzymes. youtube.com

Comparative Genomics and Network-Based Methods: These in silico approaches can identify essential protein targets in pathogens that may not have a human homolog, suggesting pathways for developing new antimicrobial agents. nih.gov

Chemical Genetics: Synthesizing libraries of derivatives of this compound and screening them against cell lines or organisms can reveal novel phenotypes and, by extension, new biological pathways and targets.

Target-Based Repurposing: Given that the phosphate group is central to cellular signaling, research could focus on enzymes where phosphorylation and dephosphorylation are key regulatory steps, such as protein tyrosine phosphatases. nih.gov

Development of this compound in Targeted Applications

The structural features of this compound make it a candidate for several specialized applications in medicinal chemistry and biotechnology. The phosphate group can improve water solubility and act as a handle for targeted delivery, while the cyclopropyl group can enhance pharmacokinetic properties. nih.gov

Potential targeted applications to be explored include:

Prodrug Development: The phosphate group can be used to create a prodrug that is cleaved by specific enzymes (e.g., alkaline phosphatase, which is often overexpressed in tumor tissues) to release an active therapeutic agent at a target site.

Metabolically Stable Analogs: It could serve as a metabolically stable, non-hydrolyzable analog of a natural phosphate-containing substrate, allowing it to act as an enzyme inhibitor. The cyclopropyl group can confer resistance to metabolic degradation. drughunter.com

Targeted Drug Delivery: The phosphate moiety has a strong affinity for bone tissue, suggesting that this compound could be used to deliver therapeutic agents specifically to bone for treating diseases like osteoporosis or bone cancer.

Molecular Probes: By functionalizing the cyclopropyl group with a fluorescent tag or a reactive handle, the molecule could be used as a probe to identify and study phosphate-binding proteins.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Emerging paradigms include:

Property Prediction: ML models can be trained on large chemical datasets to predict the physicochemical properties (e.g., solubility, logP), biological activity, and potential toxicity of this compound and its analogs without the need for initial synthesis and testing. nih.govmit.eduresearch.googleulster.ac.uk

Generative AI for Molecular Design: Generative models can design novel molecules based on the this compound scaffold, optimized for binding to a specific biological target or for desired pharmacokinetic properties. dev.toijpsjournal.com

Reaction and Synthesis Prediction: AI tools can predict the outcomes of chemical reactions and even suggest optimal, sustainable synthetic routes, accelerating the development of efficient manufacturing processes.

Drug Repurposing: ML algorithms can analyze vast biological and chemical datasets (genomics, proteomics, chemical libraries) to identify new potential therapeutic uses for this compound by uncovering unexpected relationships between the compound's structure and various disease pathways. oup.com

The table below summarizes potential AI/ML applications.

AI/ML Model TypePredictive Task for this compoundPotential Outcome
Graph Neural Networks (GNNs) Predict binding affinity to a panel of protein kinases.Identification of lead candidates for kinase inhibitor development.
Generative Adversarial Networks (GANs) Design new derivatives with improved cell permeability.Novel compounds with better drug-like properties.
Random Forest / SVM Classify the compound's potential for off-target effects.Early-stage risk assessment to reduce downstream failures.
Natural Language Processing (NLP) Mine scientific literature for implied protein interactions.Hypothesis generation for new biological targets.

Q & A

Q. What is the synthetic methodology for cyclopropylmethyl dihydrogen phosphate, and how are critical parameters optimized to maximize yield?

this compound is synthesized via phosphorylation of cyclopropylmethanol using phosphorus oxychloride (POCl₃) in trialkyl phosphate solvents. Critical parameters include anhydrous conditions to prevent hydrolysis, stoichiometric control of POCl₃, and reaction temperature (typically 0–5°C to minimize side reactions). Post-synthesis, the product is isolated through solvent evaporation and purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?

  • ¹H/³¹P NMR : The cyclopropyl protons appear as distinct multiplets (δ ~0.5–2.0 ppm), while the phosphate group resonates near δ 0–5 ppm in ³¹P NMR.
  • IR Spectroscopy : P=O and P-O-C stretches are observed at ~1250 cm⁻¹ and 1050 cm⁻¹, respectively.
  • Elemental Analysis : Validates empirical formula (e.g., C₄H₉O₄P) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a phosphorylating agent for nucleosides, enabling the synthesis of nucleotides. Its cyclopropyl group enhances stability against enzymatic degradation, making it useful in prodrug design. The reaction typically employs dicyclohexylcarbodiimide (DCC) in dry pyridine to activate the phosphate .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the efficiency of nucleoside phosphorylation with this compound?

  • Solvent : Dry pyridine is optimal for activating DCC, while aprotic solvents (e.g., DMF) may alter reaction rates.
  • Temperature : Room temperature favors nucleoside solubility, but lower temperatures (e.g., 4°C) reduce side reactions.
  • Catalysts : Substoichiometric amounts of imidazole enhance phosphorylation efficiency by stabilizing intermediates .

Q. What side reactions occur during phosphorylation, and how can they be mitigated?

Common side reactions include:

  • Hydrolysis : Add molecular sieves or maintain anhydrous conditions.
  • Oligomerization : Control stoichiometry (1:1 molar ratio of nucleoside to phosphate) and avoid excess DCC.
  • Cyclopropane Ring Opening : Minimize exposure to acidic/basic conditions .

Q. How does this compound compare to other phosphorylating agents (e.g., methyl phosphonate, isopropyl phosphate) in reactivity and selectivity?

Agent Reactivity Selectivity Stability
Cyclopropylmethyl phosphateModerateHigh (5'-OH)Stable in anhydrous conditions
Methyl phosphonateHighLowProne to hydrolysis
Isopropyl phosphateLowModerateThermally stable
The cyclopropyl group confers steric hindrance, improving regioselectivity for primary alcohols over secondary ones .

Methodological Considerations

  • Data Contradictions : Schoffstall’s method (1975) reports >70% yields, but reproducibility issues may arise due to moisture sensitivity. Cross-validate with Karl Fischer titration to ensure solvent dryness .
  • Alternative Methods : While Tener’s method uses hydracrylonitrile dihydrogen phosphate, cyclopropylmethyl phosphate offers better stability in storage .

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